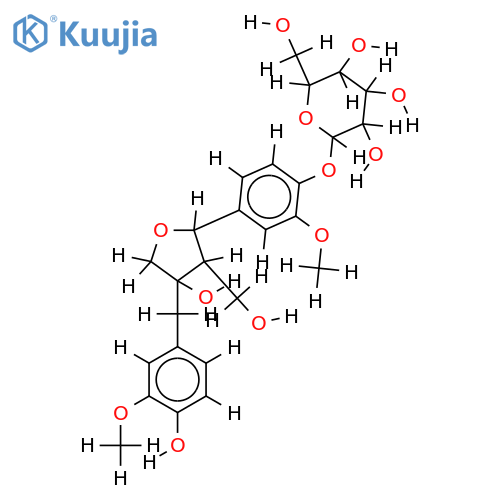

Cas no 56440-73-4 (Olivil 4'-O-β-D-Glucopyranoside)

56440-73-4 structure

商品名:Olivil 4'-O-β-D-Glucopyranoside

CAS番号:56440-73-4

MF:C26H34O12

メガワット:538.540969371796

CID:2065630

Olivil 4'-O-β-D-Glucopyranoside 化学的及び物理的性質

名前と識別子

-

- (-)-olivil 4'-O-beta-D-glucopyranoside

- (-)-olivil 4-O-beta-D-glucopyranoside

- (-)-olivil-4-O-beta-D-glucopyranoside

- olivil 4-O-beta-D-glucoside

- olivil-4-O-beta-D-glucopyranoside

- (-)-olivil 4'-O-β-D-glucopyranoside

- Olivil 4'-O-β-D-Glucopyranoside

-

じっけんとくせい

- PSA: 187.76000

- LogP: -0.75830

Olivil 4'-O-β-D-Glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | O533200-10mg |

Olivil 4'-O-β-D-Glucopyranoside |

56440-73-4 | 10mg |

1680.00 | 2021-07-22 | ||

| TRC | O533200-.5mg |

Olivil 4'-O-β-D-Glucopyranoside |

56440-73-4 | 5mg |

$173.00 | 2023-05-17 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00158-1MG |

Olivil 4′-O-β-D-glucopyranoside |

56440-73-4 | 1mg |

¥3123.95 | 2023-09-14 | ||

| TRC | O533200-0.5mg |

Olivil 4'-\u200bO-\u200bβ-\u200bD-\u200bGlucopyranoside |

56440-73-4 | 0.5mg |

$ 140.00 | 2022-06-03 | ||

| TRC | O533200-1mg |

Olivil 4'-O-β-D-Glucopyranoside |

56440-73-4 | 1mg |

210.00 | 2021-07-22 |

Olivil 4'-O-β-D-Glucopyranoside 関連文献

-

Huihui Qi,Yunjie Zhou,Yi Li,Fan Liao,Zhenzhen Wang,Xiao Wang,Hui Huang,Mingwang Shao,Yang Liu Nanoscale, 2021,13, 14089-14095

-

Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

56440-73-4 (Olivil 4'-O-β-D-Glucopyranoside) 関連製品

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量